![molecular formula C13H13N3O2 B1347449 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- CAS No. 111680-73-0](/img/structure/B1347449.png)
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that contain a pyrimidine ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of highly substituted 4H-Pyrido[1,2-a]pyrimidines, including “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-”, can be achieved via a one-pot three-component reaction . This reaction involves the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis .Molecular Structure Analysis
The molecular structure of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” can be confirmed by various analytical techniques such as IR, 1 HNMR, ESI–MS, and CHN analysis .Chemical Reactions Analysis
The chemical reactions involving “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” include a one-pot three-component reaction . This reaction involves the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” can be determined using various analytical techniques such as IR, 1 HNMR, ESI–MS, and CHN analysis .科学的研究の応用
Chemical Modification for Enhanced Biological Properties
The chemical modification of pyrido[1,2-a]pyrimidine derivatives has been explored to optimize their biological properties. Notably, the methylation of the pyridine moiety, specifically the displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been studied. This modification aims to enhance the analgesic properties of certain derivatives, showing that strategic structural alterations can significantly influence biological activity (Ukrainets et al., 2015).
Broad Spectrum of Biological Activities
Compounds derived from pyrido[1,2-a]pyrimidine have been recognized for their extensive range of biological activities. These include antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. The synthesis based on 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has led to the creation of significant derivatives and pentacyclic tetraaza heterocycles, suggesting a wide applicability in pharmaceutical and medicinal chemistry (Harutyunyan, 2016).
Crystal Structure and Molecular Interactions
The structural aspects of pyridopyrimidinone derivatives, important precursors in medicinal chemistry, have been investigated. Understanding the crystal structure and molecular interactions, such as weak C—H⋯O and C—H…N interactions and π…π stacking interactions, is crucial for the development and optimization of pharmaceutical compounds. Such insights contribute to the knowledge of how these compounds interact at the molecular level, influencing their stability, reactivity, and biological activity (Shaik et al., 2021).
Synthesis and Transformation of Pyrido[1,2-a]pyrimidine Derivatives
The synthesis and transformation of pyrido[1,2-a]pyrimidine derivatives have been widely explored, demonstrating their versatility and potential in creating a plethora of compounds with varied biological activities. Studies have shown efficient methods for synthesizing these compounds under mild conditions, providing a rich foundation for further exploration in drug development and other scientific applications (Ismail et al., 2010).
将来の方向性
The future directions in the research of “4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-” could involve exploring its potential applications in various fields. For instance, similar compounds have been evaluated for their in vitro antibacterial activity , suggesting potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .
特性
IUPAC Name |
4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-9-10-12(15-6-3-4-7-15)14-11-5-1-2-8-16(11)13(10)18/h1-2,5,8-9H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNGZTCFFBHLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355251 |
Source


|
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |
CAS RN |
111680-73-0 |
Source


|
| Record name | 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


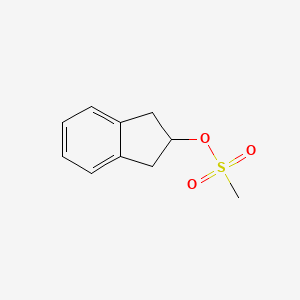
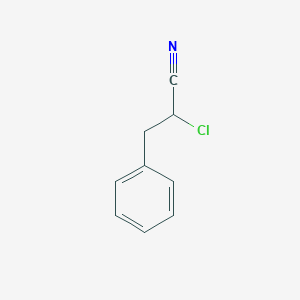
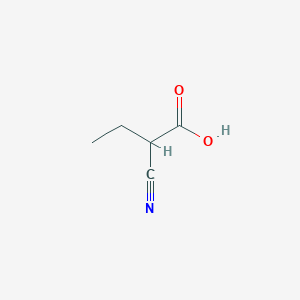
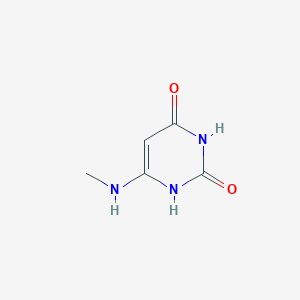

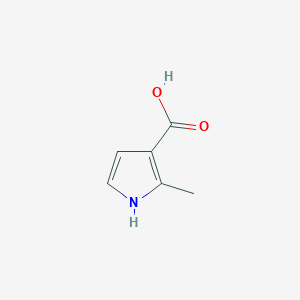
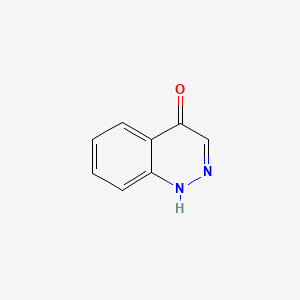
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
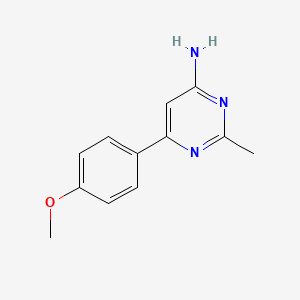

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)
